
1,9-Dibromononane-D18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Dibromononane-D18 is a deuterium-labeled version of 1,9-Dibromononane. This compound is primarily used in scientific research as a stable isotope-labeled compound. The deuterium labeling allows for the tracking and quantification of the compound in various chemical and biological processes.
Métodos De Preparación
The synthesis of 1,9-Dibromononane-D18 involves the deuteration of 1,9-Dibromononane. The process typically includes the exchange of hydrogen atoms with deuterium atoms. This can be achieved through various methods, including catalytic deuteration or the use of deuterated reagents. Industrial production methods may involve large-scale deuteration processes to ensure high purity and yield of the deuterium-labeled compound .
Análisis De Reacciones Químicas
1,9-Dibromononane-D18 undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in tert-butanol.
Reduction Reactions: The compound can be reduced to form nonane or other derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation can convert the compound into corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,9-Dibromononane-D18 is widely used in scientific research, including:
Chemistry: It serves as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: The compound is used in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It aids in drug development by providing insights into the pharmacokinetics and metabolic pathways of deuterium-labeled drugs.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry
Mecanismo De Acción
The mechanism of action of 1,9-Dibromononane-D18 involves its incorporation into chemical and biological systems as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, allowing for the tracking and quantification of the compound. This labeling can affect the pharmacokinetic and metabolic profiles of drugs, providing valuable information for drug development and other research applications .
Comparación Con Compuestos Similares
1,9-Dibromononane-D18 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,9-Dibromononane: The non-deuterated version of the compound, used in similar applications but without the benefits of stable isotope labeling.
1,8-Dibromooctane: A similar compound with one less carbon atom, used in various chemical reactions and research applications.
1,10-Dibromodecane: A similar compound with one more carbon atom, also used in chemical synthesis and research
Propiedades
Fórmula molecular |
C9H18Br2 |
|---|---|
Peso molecular |
304.16 g/mol |
Nombre IUPAC |
1,9-dibromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-octadecadeuteriononane |
InChI |
InChI=1S/C9H18Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
Clave InChI |
WGAXVZXBFBHLMC-ZOJCSGEHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
SMILES canónico |
C(CCCCBr)CCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3S,5S,6R,7S,8R)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene;(1R,2S,3R,5R,6S,7R,8S)-1,6,8,9,10,11,11-heptachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene](/img/structure/B12395192.png)


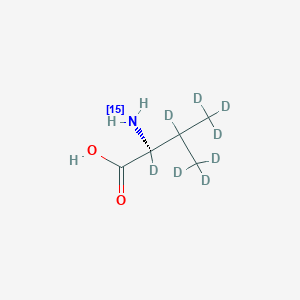


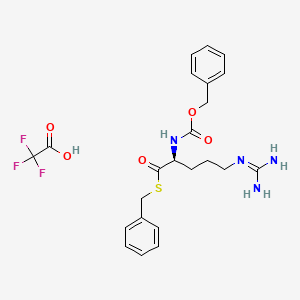
![[(1S,3R,13S,14R,17S,18R,19R,20R,21S,22R,23R,25S)-18,19,21,22,24-pentaacetyloxy-14,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl furan-3-carboxylate](/img/structure/B12395222.png)
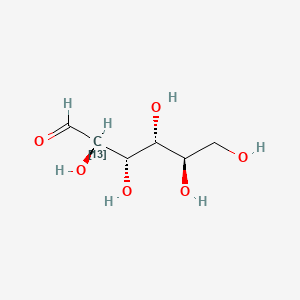
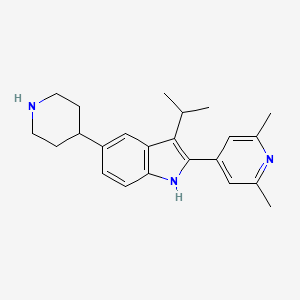
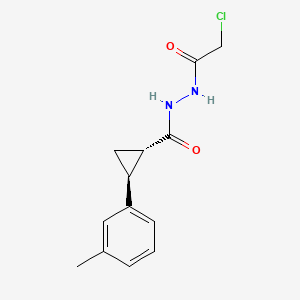
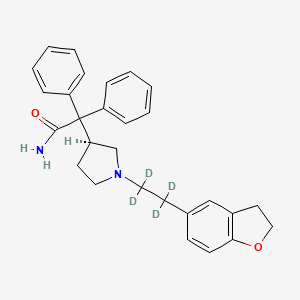
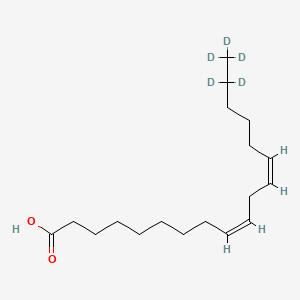
![4-[(1S,2S,5S,7S)-2-ethenyl-2-methyl-5-propan-2-yl-6,8-dioxabicyclo[3.2.1]octan-7-yl]phenol](/img/structure/B12395247.png)
